Uprifosbuvir
Overview
Description
Uprifosbuvir is an antiviral drug developed for the treatment of hepatitis C. It is a nucleotide analogue that acts as an NS5B RNA polymerase inhibitor. This compound has shown promising results in clinical trials and is currently under investigation for its efficacy and safety in treating chronic hepatitis C virus infections .
Preparation Methods
The synthesis of uprifosbuvir involves several steps starting from readily available uridine. The process includes:
Complexation-driven selective acyl migration/oxidation: This step ensures the selective migration and oxidation of acyl groups.
BSA-mediated cyclization to anhydrouridine: This step involves the cyclization of uridine to form anhydrouridine.
Hydrochlorination using FeCl3/TMDSO: This step introduces chlorine atoms into the molecule.
Dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst: This step ensures the correct stereochemistry of the final product
The new synthetic route improves the yield of this compound by 50-fold over the previous manufacturing process, making it more efficient and scalable for industrial production .
Chemical Reactions Analysis
Uprifosbuvir undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include FeCl3, TMDSO, and various chiral nucleophilic catalysts. The major products formed from these reactions are intermediates that lead to the final this compound molecule .
Scientific Research Applications
Uprifosbuvir has several scientific research applications, including:
Chemistry: It serves as a model compound for studying nucleotide analogues and their synthesis.
Biology: It is used to study the mechanisms of viral replication and inhibition.
Medicine: this compound is being investigated for its potential to treat chronic hepatitis C virus infections.
Industry: The efficient synthesis of this compound has implications for the large-scale production of antiviral drugs
Mechanism of Action
Uprifosbuvir exerts its effects by inhibiting the NS5B RNA polymerase of the hepatitis C virus. This enzyme is crucial for the replication of the viral RNA. By inhibiting this enzyme, this compound prevents the virus from replicating, thereby reducing the viral load in the patient’s body .
Comparison with Similar Compounds
Uprifosbuvir is similar to other nucleotide analogues used for treating hepatitis C, such as sofosbuvir and ledipasvir. this compound has shown improved efficacy and safety profiles in clinical trials. Its unique synthetic route and higher yield make it a more attractive option for large-scale production .
Similar Compounds
- Sofosbuvir
- Ledipasvir
- Ruzasvir
- Elbasvir
This compound stands out due to its efficient synthesis and promising clinical trial results, making it a valuable addition to the arsenal of antiviral drugs .
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-KHFYHRBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028124 | |
Record name | Uprifosbuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496551-77-9 | |
Record name | Uprifosbuvir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uprifosbuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Uprifosbuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UPRIFOSBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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